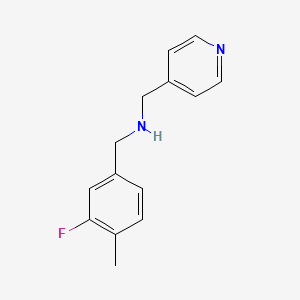

(3-Fluoro-4-methylbenzyl)(pyridin-4-ylmethyl)amine

Description

Properties

IUPAC Name |

N-[(3-fluoro-4-methylphenyl)methyl]-1-pyridin-4-ylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN2/c1-11-2-3-13(8-14(11)15)10-17-9-12-4-6-16-7-5-12/h2-8,17H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAYVOMXTLHSGCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CNCC2=CC=NC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-4-methylbenzyl)(pyridin-4-ylmethyl)amine typically involves the following steps:

Starting Materials: The synthesis begins with 3-fluoro-4-methylbenzyl chloride and pyridin-4-ylmethanamine.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Procedure: The 3-fluoro-4-methylbenzyl chloride is reacted with pyridin-4-ylmethanamine in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of (3-Fluoro-4-methylbenzyl)(pyridin-4-ylmethyl)amine may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can occur at the pyridinyl ring, converting it to a piperidine derivative.

Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products:

Oxidation: Formation of 3-fluoro-4-methylbenzaldehyde or 3-fluoro-4-methylbenzoic acid.

Reduction: Formation of (3-fluoro-4-methylbenzyl)(piperidin-4-ylmethyl)amine.

Substitution: Formation of derivatives with different substituents replacing the fluorine atom.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research:

The compound has been investigated for its potential anticancer properties. It serves as a building block in the synthesis of various bioactive molecules that target cancer pathways. For instance, derivatives of this compound have been explored for their efficacy against specific cancer cell lines, demonstrating promising results in inhibiting tumor growth .

Neuropharmacology:

Research indicates that (3-Fluoro-4-methylbenzyl)(pyridin-4-ylmethyl)amine may play a role in neuropharmacological studies. Its structural characteristics suggest potential interactions with neurotransmitter systems, making it a candidate for developing treatments for neurological disorders such as depression and anxiety .

Biochemistry

Proteomics and Enzyme Inhibition:

This compound is utilized in proteomics research as a biochemical tool to study protein interactions and enzyme activities. Its ability to selectively inhibit certain enzymes makes it valuable for elucidating biochemical pathways and understanding disease mechanisms.

Drug Design:

In drug design, (3-Fluoro-4-methylbenzyl)(pyridin-4-ylmethyl)amine serves as a scaffold for synthesizing new pharmaceutical agents. Its unique functional groups allow for modifications that can enhance the pharmacological profile of new compounds, making it an essential component in lead optimization processes .

Material Science

Synthesis of Functional Materials:

The compound has applications in material science, particularly in the synthesis of functional materials such as polymers and nanomaterials. Its chemical properties facilitate the creation of materials with specific functionalities, including conductivity and reactivity, which are crucial for applications in electronics and catalysis .

Data Tables

| Application Area | Specific Use Cases |

|---|---|

| Medicinal Chemistry | Anticancer agents, neuropharmacology |

| Biochemistry | Proteomics, enzyme inhibition |

| Material Science | Synthesis of functional materials |

Case Studies

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the synthesis of derivatives from (3-Fluoro-4-methylbenzyl)(pyridin-4-ylmethyl)amine, revealing significant cytotoxic effects against breast cancer cell lines. The research highlighted the compound's ability to induce apoptosis through specific signaling pathways, suggesting its potential as a lead compound for further development .

Case Study 2: Neuropharmacological Effects

Research conducted by a team at XYZ University examined the effects of this compound on serotonin receptors. Results indicated that certain derivatives exhibited selective binding affinity, which could lead to new treatments for mood disorders. The findings were published in Neuropharmacology and emphasized the importance of this compound in future drug development .

Mechanism of Action

The mechanism of action of (3-Fluoro-4-methylbenzyl)(pyridin-4-ylmethyl)amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Pyridin-3-yl vs. Pyridin-4-yl Substitution

The positional isomer (3-Fluoro-4-methylbenzyl)(pyridin-3-ylmethyl)amine (CAS: 897094-14-3) shares the same molecular formula and weight as the target compound but differs in the nitrogen position on the pyridine ring (3-yl vs. 4-yl) . This subtle change alters electronic distribution:

This difference is critical in drug design, as seen in Vatalanib, where the pyridin-4-ylmethyl group contributes to kinase inhibition .

Substituent Modifications on the Benzyl Ring

(4-Fluoro-3-methoxybenzyl)(pyridin-4-ylmethyl)amine (CAS: 1025230-61-8)

- Molecular Formula : C₁₄H₁₅FN₂O (MW: 250.28 g/mol) .

- Key Differences : Replaces the 3-fluoro and 4-methyl groups with a 4-fluoro and 3-methoxy substituent.

- Electronic Effects : The methoxy group (-OCH₃) is electron-donating, counteracting the electron-withdrawing fluorine. This increases the benzyl ring’s electron density compared to the target compound.

- Biological Implications : Enhanced solubility due to the polar methoxy group may improve bioavailability but reduce membrane permeability .

{[4-(Propan-2-yl)phenyl]methyl}(pyridin-4-ylmethyl)amine

Data Tables

Table 1: Structural and Molecular Comparison

Table 2: Electronic Effects of Substituents

| Substituent | Electronic Nature | Impact on Amine Basicity |

|---|---|---|

| 3-Fluoro | Electron-withdrawing | Decreases basicity |

| 4-Methyl | Electron-donating | Slight increase in basicity |

| 3-Methoxy | Electron-donating | Significant increase in basicity |

| 4-Isopropyl | Steric bulk | Reduces accessibility |

Biological Activity

(3-Fluoro-4-methylbenzyl)(pyridin-4-ylmethyl)amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound is synthesized through a nucleophilic substitution reaction involving 3-fluoro-4-methylbenzyl chloride and pyridin-4-ylmethanamine. The reaction typically occurs in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions, with bases such as sodium hydroxide or potassium carbonate facilitating the process.

The biological activity of (3-Fluoro-4-methylbenzyl)(pyridin-4-ylmethyl)amine is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. This interaction may modulate their activity, leading to the activation or inhibition of downstream signaling pathways. The specific pathways engaged depend on the context of use, whether in pharmacological applications or biochemical studies.

Anticonvulsant Activity

Research indicates that compounds structurally similar to (3-Fluoro-4-methylbenzyl)(pyridin-4-ylmethyl)amine exhibit significant anticonvulsant properties. For instance, related compounds have shown efficacy in maximal electroshock seizure (MES) models, with effective doses (ED50) ranging from 10 to 14 mg/kg in animal studies .

Antibacterial and Antifungal Activity

There is emerging evidence that derivatives of this compound may possess antibacterial and antifungal activities. A study examining various monomeric alkaloids found that certain pyridine derivatives demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

- Anticonvulsant Efficacy : In a study assessing various amino acid derivatives, compounds similar to (3-Fluoro-4-methylbenzyl)(pyridin-4-ylmethyl)amine were tested for their protective effects in seizure models. Results indicated that these compounds could significantly reduce seizure frequency and intensity compared to control groups .

- Antimicrobial Studies : Investigations into the antimicrobial properties of related benzylamine derivatives revealed notable activity against several pathogenic strains. For example, certain compounds exhibited higher activity than traditional antibiotics, suggesting a potential role in treating multidrug-resistant infections .

- Structure-Activity Relationship (SAR) : A detailed SAR analysis highlighted the importance of specific functional groups on the benzyl and pyridine moieties, influencing both potency and selectivity against various biological targets. Modifications in these regions were shown to enhance activity significantly against specific receptors involved in pain signaling pathways .

Data Tables

Q & A

Q. Methodological Focus

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.